2-Chloro-5-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Chloro-5-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H6ClF3O and its molecular weight is 210.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzylation of Alcohols
2-Chloro-5-(trifluoromethyl)benzyl alcohol is utilized in the benzylation of alcohols. This process is fundamental in organic synthesis for protecting alcohol functionalities and modifying molecular structures. For example, Poon and Dudley (2006) describe a method for converting alcohols into benzyl ethers using a stable organic salt, showcasing the potential of benzyl alcohols in synthetic chemistry (Poon & Dudley, 2006).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives, including this compound, has been studied for the conversion into corresponding aldehydes. Higashimoto et al. (2009) found that this reaction proceeds with high conversion and selectivity under an O2 atmosphere, highlighting the role of benzyl alcohols in photocatalytic processes (Higashimoto et al., 2009).
Chemical Synthesis and Reactions
This compound is involved in various chemical synthesis and reactions. For instance, Sun et al. (2008) developed a method for the selective chlorination of benzyl alcohols under neutral conditions, which is a critical reaction in organic and medicinal chemistry (Sun et al., 2008). Additionally, Carter et al. (1958) investigated the antibacterial and antifungal properties of substituted benzyl alcohols, providing insights into the biomedical applications of these compounds (Carter et al., 1958).
Application in Organic Synthesis
The role of benzyl alcohols in organic synthesis is further exemplified by Yamada, Fujita, and Kunishima (2012), who introduced a novel acid-catalyzed O-benzylating reagent with high atom economy, demonstrating the versatility of benzyl alcohols in synthetic applications (Yamada, Fujita, & Kunishima, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(trifluoromethyl)benzyl alcohol is the respiratory system
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react viaSN1 or SN2 pathways , depending on their substitution . These reactions involve the formation of a carbocation, which is resonance-stabilized in the case of the SN1 pathway .
Result of Action
Safety data sheets indicate that exposure to this compound can cause skin and eye irritation, and it may have toxic effects if ingested .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature and pH . Additionally, its efficacy could be influenced by the presence of other compounds or the physiological state of the organism.
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMDPQNERMQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380776 | |
Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64372-62-9 | |
Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYLALCOHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7QR87GA2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.